N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
N-(3-Acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a 4-methylpiperidinyl group at position 4 and an acetamide-linked 3-acetylphenyl moiety at position 2. The quinazolinone scaffold is widely recognized for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-12-27(13-11-16)23-20-8-3-4-9-21(20)28(24(31)26-23)15-22(30)25-19-7-5-6-18(14-19)17(2)29/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHVCNEBNLWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-acetylphenylamine with a quinazolinone derivative, followed by N-alkylation with 4-methylpiperidine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
- Quinazolinone vs. Triazolo[4,3-a]pyrazine: The target compound’s quinazolinone core differs from the triazolo[4,3-a]pyrazine system in 2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide (). The triazolo-pyrazine system introduces a smaller, more rigid heterocycle, which may reduce conformational flexibility compared to the planar quinazolinone. This could impact binding affinity to enzymes like kinases, where planar systems often exhibit stronger interactions .
- Quinazolinone vs. Benzisothiazole: N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () replaces the quinazolinone with a sulfonamide-containing benzisothiazole.
Substituent Variations
Piperidinyl Derivatives :
The 4-methylpiperidinyl group in the target compound contrasts with the 3-methylpiperidinyl group in ’s triazolo-pyrazine derivative. Methyl substitution at position 4 (vs. 3) may alter steric effects and hydrogen-bond acceptor capacity, influencing interactions with hydrophobic enzyme pockets .- Aryl Acetamide Modifications: The 3-acetylphenyl group in the target compound differs from the 3-(methylsulfanyl)phenyl group in and the 4-hydroxyphenyl group in .
Pharmacological and Physicochemical Properties
Physicochemical Data
| Compound Name | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~465.5 | 3.2 | 2 | 6 |
| 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | ~452.5 | 2.8 | 1 | 7 |
| N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide | ~338.3 | 1.5 | 2 | 5 |
*Estimated using fragment-based methods.
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s quinazolinone synthesis requires multi-step protocols involving cyclization and amide coupling, similar to methods described for dichlorophenylacetamide derivatives (). Yield optimization remains challenging due to steric hindrance from the 4-methylpiperidinyl group .
Biological Activity
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 305.40 g/mol |
| CAS Number | 1223988-03-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing various biological processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting glucose metabolism and providing therapeutic benefits in conditions like diabetes.
- Cellular Signaling Modulation : By binding to specific receptors, it may alter signaling cascades that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. A study evaluating a series of quinazoline derivatives reported significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited IC50 values indicating potent activity against these cell lines .
Antimicrobial Activity
Research has also indicated that quinazoline derivatives possess antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against both bacterial and fungal strains. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic functions .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in vitro and in vivo. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway . This action could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5.73 µM, demonstrating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of similar quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating its potential for development into an antimicrobial treatment .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and verify coupling reactions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
- X-ray Crystallography : Resolve stereochemistry (if crystalline) .
- HPLC : Assess purity (>95% required for biological assays) .
How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Q. Advanced
- Target Identification :
- In silico docking : Screen against kinase or GPCR libraries using software like AutoDock .
- Biochemical assays : Measure inhibition of enzymes (e.g., proteases, kinases) linked to disease pathways .
- Cellular Studies :
- Dose-response assays (IC₅₀ determination) in cancer cell lines .
- Flow cytometry to assess apoptosis/necrosis .
Q. Advanced
- Reproducibility Checks :
- Validate assay conditions (e.g., pH, serum concentration) .
- Use standardized positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipophilic environments) .
- Structural Confirmation : Re-characterize the compound to rule out batch-to-batch variability .
What computational strategies predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model binding stability over time .
- Pharmacophore Modeling : Identify critical functional groups (e.g., acetylphenyl for hydrophobic interactions) .
- ADMET Prediction : Use tools like SwissADME to assess permeability and metabolic stability .
How can structure-activity relationship (SAR) studies guide structural modifications?
Q. Advanced
-
Modification Sites :
- Quinazolinone core : Introduce electron-withdrawing groups to enhance target affinity .
- 4-Methylpiperidine : Replace with bulkier groups (e.g., morpholine) to alter pharmacokinetics .
-
Data-Driven Design :
Modification Bioactivity Change Rationale Acetyl → Propionyl ↓ Cytotoxicity Reduced solubility Piperidine → Pyrrolidine ↑ CNS Penetration Lower logP
What challenges arise when scaling up synthesis, and how are they mitigated?
Q. Advanced
- By-Product Formation :
- Optimize stoichiometry and use scavenger resins .
- Purification :
- Switch from column chromatography to recrystallization for large batches .
- Reagent Costs :
- Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) .
How is the compound’s stability evaluated under varying storage and physiological conditions?
Q. Advanced
- Forced Degradation Studies :
- Expose to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .
- Monitor degradation via HPLC-MS .
- Physiological Stability :
- Incubate in simulated gastric fluid (SGF) and plasma .
What strategies elucidate reaction mechanisms in the compound’s synthesis?
Q. Advanced
- Isotopic Labeling : Track ¹³C-labeled intermediates via NMR .
- Kinetic Studies : Vary reactant concentrations to determine rate laws .
- Computational Chemistry : Calculate transition states using DFT (e.g., Gaussian) .
What approaches identify novel biological targets for this compound?
Q. Advanced
- Chemoproteomics : Use affinity-based probes to pull down binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to identify sensitizing genes .
- Transcriptomics : RNA-seq to map downstream pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
